molecular formula C10H15N3O6 B14162545 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione CAS No. 4338-38-9

1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14162545
CAS No.: 4338-38-9
M. Wt: 273.24 g/mol
InChI Key: IZLZJUWETLREMO-UHFFFAOYSA-N
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Description

1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant importance in various scientific fields. This compound features a pyrimidine ring substituted with amino, hydroxyl, and hydroxymethyl groups, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve yield, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting amino groups to amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Paromomycin: An aminoglycoside antibiotic with a similar sugar moiety.

    Kanamycin B: Another aminoglycoside with comparable functional groups.

Uniqueness

1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

4338-38-9

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

1-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O6/c11-6-7(16)4(3-14)19-9(8(6)17)13-2-1-5(15)12-10(13)18/h1-2,4,6-9,14,16-17H,3,11H2,(H,12,15,18)

InChI Key

IZLZJUWETLREMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)N)O

Origin of Product

United States

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